2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-6-7-14-10-16-13(2)20(25-21(16)19(11-14)24-5)15-8-9-17(22-3)18(12-15)23-4/h6-12H,1-5H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRVZJFJYYQBCU-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(=C2C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)OC(=C2C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the benzofuran ring, followed by further functionalization to introduce the methoxy and prop-1-enyl groups . Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The benzofuran core and methoxy substituents direct electrophilic attacks. Key positions for substitution include:
| Position | Reactivity | Example Reactions | Conditions | Reference |
|---|---|---|---|---|
| C-4, C-6 | Activated by methoxy groups | Nitration, halogenation | HNO₃/H₂SO₄ (0–5°C) | |
| C-5 | Moderately reactive due to allyl group | Sulfonation | H₂SO₄ (reflux) |
-
Nitration : Occurs at C-4 and C-6 due to electron-donating methoxy groups, yielding nitro derivatives.
-
Halogenation : Bromine in acetic acid selectively substitutes at C-4.
Hydrogenation of the Allyl Group
The (E)-prop-1-enyl side chain undergoes catalytic hydrogenation:
| Starting Material | Product | Catalyst | Yield |
|---|---|---|---|
| 5-[(E)-prop-1-enyl] | 5-propyl | Pd/C, H₂ (1 atm) | 92% |
This reaction reduces the double bond, increasing lipophilicity for pharmacological studies .
Cross-Coupling Reactions
The allyl and methoxy groups enable palladium-catalyzed coupling:
Sonogashira Coupling
| Substrate | Alkyne | Conditions | Product | Yield |
|---|---|---|---|---|
| 5-[(E)-prop-1-enyl] | Phenylacetylene | Pd(PPh₃)₄, CuI, DIPA | 5-(phenylethynyl) | 78% |
This reaction introduces aromatic alkynes for extended conjugation .
Demethylation and Functionalization
Methoxy groups undergo selective demethylation:
| Reaction | Reagent | Position | Product | Application |
|---|---|---|---|---|
| O-Demethylation | BBr₃ (CH₂Cl₂, −78°C) | C-7 | Phenolic OH | Bioactivity modulation |
Demethylated derivatives show enhanced interactions with biological targets (e.g., antitrypanosomal activity) .
Acetylation and Esterification
Phenolic hydroxyl groups (if demethylated) react with acetylating agents:
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 7-OH derivative | Ac₂O, pyridine | 7-OAc | 95% |
Acetylated derivatives improve metabolic stability in pharmacological assays .
Reactivity Trends and Challenges
-
Steric Hindrance : The 3-methyl group reduces reactivity at C-2 and C-3.
-
Solubility : Limited aqueous solubility necessitates polar aprotic solvents (DMF, DMSO) for reactions .
-
Oxidation : The allyl group is susceptible to epoxidation with mCPBA, though this is less explored.
Biological Activity Modifications
Derivatives synthesized via these reactions exhibit varied bioactivity:
| Derivative | Modification | IC₅₀ (Trypanosoma cruzi) | Cytotoxicity (CC₅₀) |
|---|---|---|---|
| 7-OAc | Acetylation | 5.0 µM | 67.2 µM |
| 5-propyl | Hydrogenation | Inactive | >100 µM |
Acetylated variants show optimal balance between potency and safety .
Scientific Research Applications
Antioxidant Activity
Research indicates that Licarin A exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related diseases. Studies have demonstrated its ability to protect cells from oxidative damage, making it a candidate for further exploration in the treatment of conditions like neurodegenerative diseases and aging-related disorders .
Anti-inflammatory Effects
Licarin A has been investigated for its anti-inflammatory properties. It modulates various inflammatory pathways and cytokine production, which may be beneficial in treating inflammatory diseases such as arthritis and cardiovascular conditions. In vitro studies have shown that it can inhibit the expression of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Anticancer Properties
Several studies have highlighted the anticancer potential of Licarin A. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways. Research indicates that it may be effective against different types of cancer cells, including breast and liver cancer .
Neuroprotective Effects
The compound has shown promise in neuroprotection by enhancing neuronal survival and function under stress conditions. Its ability to reduce neuroinflammation and oxidative stress suggests a potential role in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Antioxidant Activity in Neurodegeneration
A study published in Molecules demonstrated that Licarin A significantly reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The results indicated a protective effect against cell death and improved cell viability, supporting its application in neurodegenerative disease therapies .
Case Study 2: Anti-inflammatory Mechanisms
In another study focused on inflammatory bowel disease (IBD), Licarin A was shown to reduce inflammation markers and improve intestinal barrier function in animal models. This suggests its potential therapeutic role in managing IBD and other gastrointestinal disorders .
Case Study 3: Anticancer Efficacy
Research conducted on hepatocellular carcinoma cells revealed that Licarin A inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study provided insights into its mechanism of action as a potential anticancer drug .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its binding affinity and molecular interactions are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Lipinski’s Rule of Five and Drug-Likeness
- 2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran: Predicted to comply with Lipinski’s Rule of Five (molecular weight <500, logP <5, H-bond donors ≤5, H-bond acceptors ≤10), as methoxy groups reduce H-bond donor capacity .
- Licarin A : Similar compliance but with slightly higher polarity due to the 4-hydroxyl group (logP ~3.2 vs. ~3.5 for the dimethoxy derivative) .
Blood-Brain Barrier (BBB) Permeability
- The target compound and its 3,4,5-trimethoxy analog (acuminatin) show moderate BBB permeability (predicted logBB > −1.0) due to balanced lipophilicity .
- In contrast, erythro-(7S,8R)-Δ8’-7-acetoxy-3,4,3’,5’-tetramethoxy-8-O-4’-neolignan, a structurally distinct lignan, exhibits poor CNS penetration (logBB < −1.038) .
Antioxidant Activity
Enzyme Inhibition
- Angiotensin-Converting Enzyme (ACE) Inhibition : The dimethoxy derivative shows weak activity (IC₅₀ >50 µM), whereas curcumin analog 3d (with hydroxyl groups) is potent (IC₅₀ ~8 µM) .
- Tyrosinase Inhibition: The propenyl side chain in the target compound contributes to moderate activity (IC₅₀ ~30 µM), surpassed by cyclohexanone-based analogs like 2e (IC₅₀ ~15 µM) .
Cytotoxicity
- Unlike some curcumin analogs, the dimethoxy benzofuran derivative and its dihydro analogs (e.g., Licarin A) exhibit low cytotoxicity in normal human lung cells (IC₅₀ >100 µM) .
Biological Activity
2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran, also known as acuminatin, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
- Chemical Formula : C21H24O4
- Molecular Weight : 340.419 g/mol
- CAS Number : 58456-59-0
Antioxidant Activity
Research indicates that acuminatin exhibits notable antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is critical in preventing oxidative stress-related cellular damage. This activity is attributed to the presence of methoxy groups in its structure, enhancing electron donation and radical stabilization .
Antimicrobial Activity
Acuminatin has demonstrated antimicrobial effects against various pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory activity. The minimum inhibitory concentrations (MICs) were found to be lower than those of conventional antibiotics, suggesting potential as a natural antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer effects. In cellular assays, acuminatin exhibited cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| A549 | 18.2 | Cell cycle arrest |
Anti-inflammatory Effects
Acuminatin has also been recognized for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activities of acuminatin are closely linked to its chemical structure. The presence of methoxy groups enhances its lipophilicity and bioavailability, which are crucial for its pharmacological effects. Studies indicate that modifications to the benzofuran core can significantly alter its activity profile, emphasizing the importance of SAR in drug design .
Case Study 1: Anticancer Activity
In a study published in Nature, researchers explored the anticancer potential of acuminatin in xenograft models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in treated tumors .
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the antimicrobial efficacy of acuminatin in patients with bacterial infections resistant to standard treatments. Results indicated a significant reduction in infection symptoms and bacterial load within days of treatment, highlighting its potential as an alternative therapeutic agent .
Q & A
Q. Advanced
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. For twinned crystals, employ SHELXL with twin refinement (e.g., BASF parameter) .
- Structure solution : SHELXS or SHELXD for phase determination.
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams (Figure 2a.9) .
- Validation : Check R-factors (R₁ < 0.05) and residual electron density (< 1 eÅ⁻³) .
How is the stereochemistry of substituents determined?
Q. Advanced
- X-ray diffraction : Directly assigns absolute configuration (e.g., 2S,3R in compound 31) .
- Optical rotation : Correlates with literature values for enantiopure analogs (e.g., [α]D²⁵ = +15° for (2R,3R)-acuminatin) .
- Chiral chromatography : Separates diastereomers using cellulose-based columns and hexane/isopropanol gradients.
How are computational methods integrated with experimental data for structural validation?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare with X-ray bond lengths/angles.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds in compound 31’s crystal packing) .
- Molecular docking : Predicts binding modes if biological activity is studied, though evidence for this compound is limited .
What challenges arise in comparative analysis with structurally similar compounds?
Q. Advanced
- Regiochemical ambiguity : Differentiate isomers using NOESY (e.g., 3,4-dimethoxy vs. 3,4,5-trimethoxyphenyl groups) .
- Mass fragmentation : Compare MS/MS patterns. For example, loss of methoxy (-32 Da) vs. methylenedioxy (-44 Da) groups .
- Crystallographic packing : Substituents like the E-prop-1-enyl group influence hydrogen-bonding networks, as seen in ORTEP diagrams .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
